

In-Depth Technical Guide: Characterization of 3-Carbomethoxyphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxycarbonylphenylboronic acid pinacol ester*

Cat. No.: *B130265*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization data and analytical methodologies for 3-Carbomethoxyphenylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

Core Compound Properties

3-Carbomethoxyphenylboronic acid pinacol ester, also known as methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a stable, crystalline solid. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
CAS Number	480425-35-2	[1]
Molecular Formula	C ₁₄ H ₁₉ BO ₄	[1]
Molecular Weight	262.11 g/mol	[1]
Melting Point	91-95 °C	[1][2]
Appearance	White to off-white powder or crystals	[1]
Solubility	Soluble in common organic solvents such as THF, DCM, and EtOAc.	
Synonyms	Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, 3-(Methoxycarbonyl)phenylboronic acid pinacol ester	[1][3]

Spectroscopic Characterization Data

Detailed spectroscopic data is essential for the unambiguous identification and purity assessment of 3-Carbomethoxyphenylboronic acid pinacol ester. While a publicly available, peer-reviewed complete dataset for this specific isomer is not readily available, data for the closely related 4-carbomethoxyphenylboronic acid pinacol ester provides a strong basis for spectral interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of 3-Carbomethoxyphenylboronic acid pinacol ester is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the pinacol methyl protons. Based on the analysis of its regioisomer, 4-methoxycarbonylphenylboronic acid pinacol ester, the following peaks can be anticipated.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.2 - 7.4	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~3.9	Singlet	3H	Methyl ester protons (-OCH ₃)
~1.3	Singlet	12H	Pinacol methyl protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) (ppm)	Assignment
~167	Carbonyl carbon (C=O) of the ester
~135 - 128	Aromatic carbons (C ₆ H ₄)
~84	Pinacol carbons (-O-C(CH ₃) ₂)
~52	Methyl ester carbon (-OCH ₃)
~25	Pinacol methyl carbons (-C(CH ₃) ₂)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Carbomethoxyphenylboronic acid pinacol ester (C₁₄H₁₉BO₄), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.

Ion	Calculated m/z
[M+H] ⁺	263.1449
[M+Na] ⁺	285.1268

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Carbomethoxyphenylboronic acid pinacol ester are provided below.

Synthesis Protocol: Esterification of 3-Carbomethoxyphenylboronic Acid

Materials:

- 3-Carbomethoxyphenylboronic acid
- Pinacol
- Anhydrous Toluene or Tetrahydrofuran (THF)
- Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Recrystallization solvents (e.g., hexanes/ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add 3-Carbomethoxyphenylboronic acid (1 equivalent) and pinacol (1.1 equivalents).
- Add a sufficient amount of anhydrous toluene or THF to dissolve the reactants upon heating.

- Heat the mixture to reflux. If using toluene, azeotropically remove water using the Dean-Stark trap. If using THF, add activated 4Å molecular sieves to the reaction mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or ^1H NMR spectroscopy.
- Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure 3-Carbomethoxyphenylboronic acid pinacol ester as a white crystalline solid.

NMR Spectroscopy Protocol

Instrumentation:

- 400 MHz or 500 MHz NMR spectrometer

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified 3-Carbomethoxyphenylboronic acid pinacol ester in about 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse program.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be required compared to ^1H NMR.

Mass Spectrometry Protocol

Instrumentation:

- Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer coupled to a suitable analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution data).

Sample Preparation:

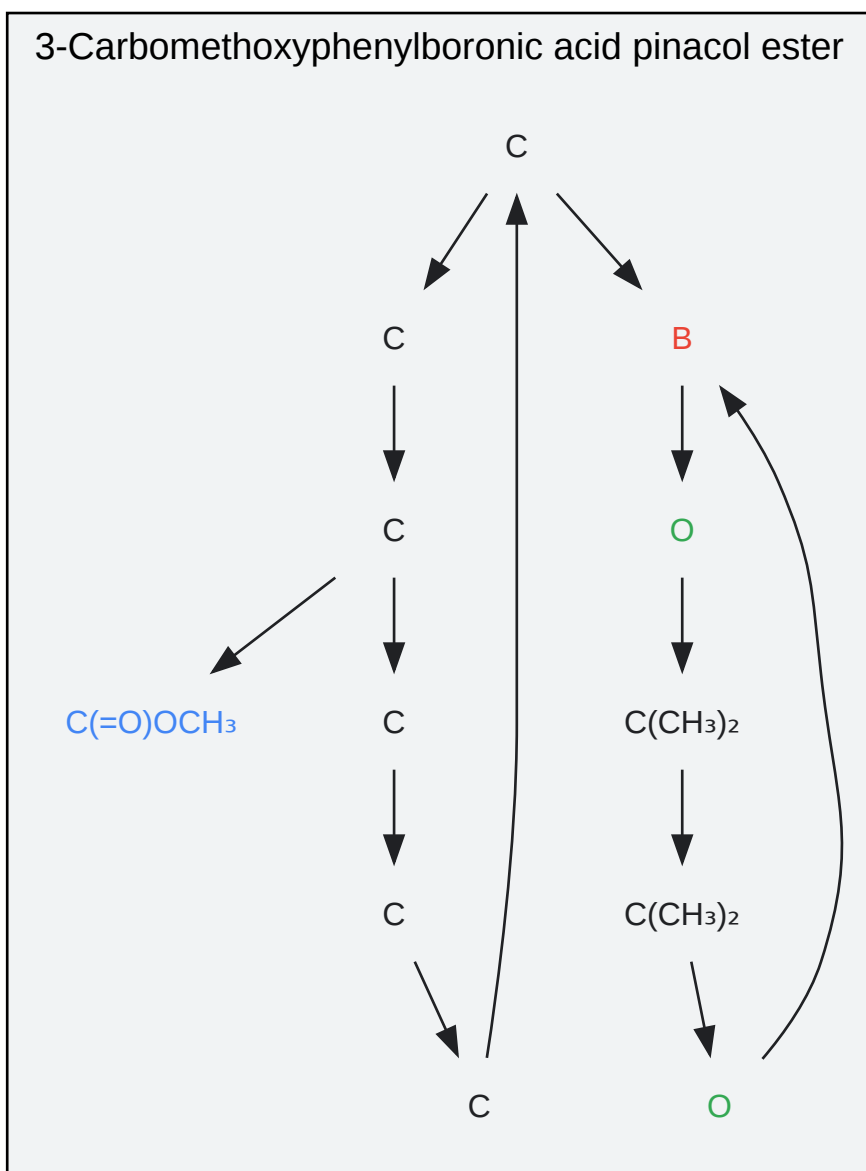
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

- Acquire the mass spectrum in positive ion mode to observe protonated ($[M+H]^+$) or sodiated ($[M+Na]^+$) adducts.
- For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

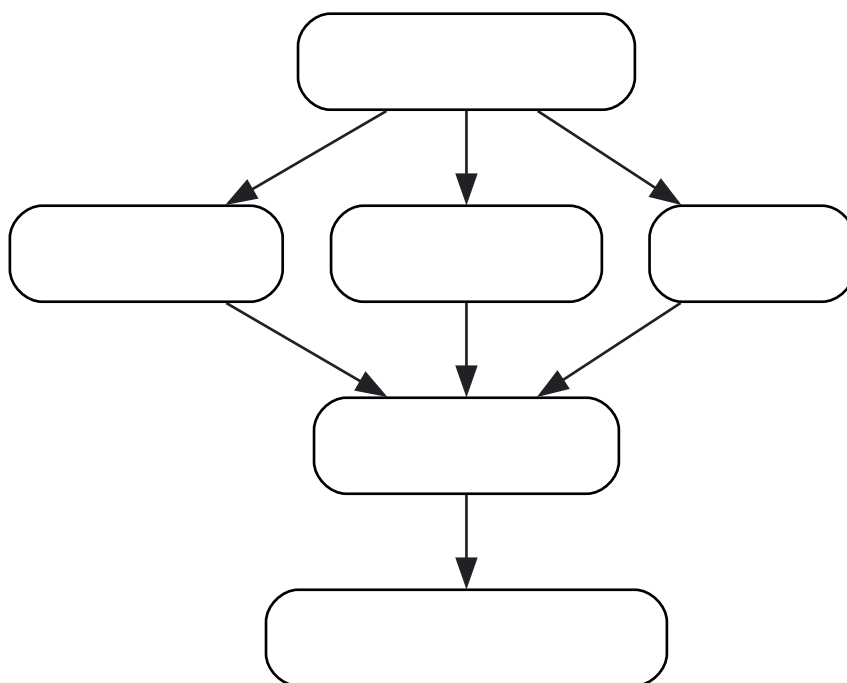
Visualizations

The following diagrams illustrate the chemical structure, a general experimental workflow for characterization, and a key synthetic application of 3-Carbomethoxyphenylboronic acid pinacol ester.



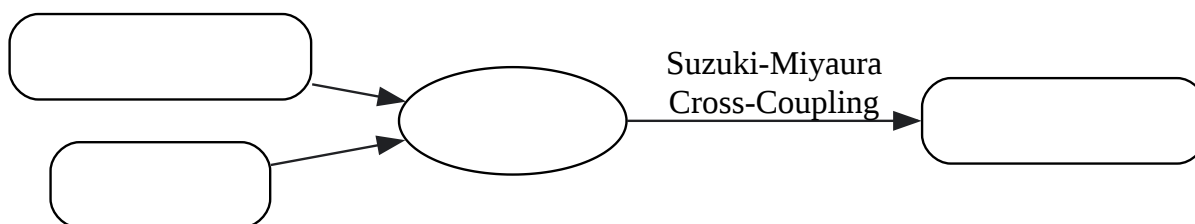
[Click to download full resolution via product page](#)

Caption: Chemical structure of 3-Carbomethoxyphenylboronic acid pinacol ester.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the characterization of the compound.



[Click to download full resolution via product page](#)

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate(1218791-32-2) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of 3-Carbomethoxyphenylboronic Acid Pinacol Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130265#3-carbomethoxyphenylboronic-acid-pinacol-ester-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com